

Technical Specification: Spectroscopic Characterization of 2,4-Difluoro-1-propoxybenzene

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Compound of Interest

Compound Name: 2,4-Difluoro-1-propoxybenzene
CAS No.: 259655-00-0
Cat. No.: B3041070

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Compound: **2,4-Difluoro-1-propoxybenzene** CAS Registry Number: 259655-00-0
(Generic/Isomer specific variants may apply; verify with supplier) Molecular Formula:

Molecular Weight: 172.17 g/mol Physical State: Colorless liquid (at STP)[1]

Executive Summary & Structural Logic

2,4-Difluoro-1-propoxybenzene is an ether characterized by a propyl chain attached to a difluorinated benzene ring.[1] The 2,4-substitution pattern creates a distinct electronic environment that dictates its spectroscopic signature:

- **Electronic Push-Pull:** The alkoxy group (position 1) is a strong resonance donor.[1] The fluorine atoms (positions 2 and 4) are strong inductive withdrawers but resonance donors.[1]
- **Symmetry Breaking:** The molecule lacks a plane of symmetry perpendicular to the ring, resulting in three distinct aromatic proton environments.
- **Coupling Complexity:** The presence of

F (spin 1/2, 100% abundance) results in extensive spin-spin splitting in both

H and

C NMR spectra, which serves as the primary validation tool for structural confirmation.

Experimental Methodology (Self-Validating Protocols)

To ensure data integrity, the following sample preparation and acquisition parameters are recommended.

Sample Preparation[1]

- NMR Solvent: Chloroform-d (
) is the standard.[1] DMSO-
may be used if solubility is an issue, but
minimizes solvent-solute stacking interactions that can obscure multiplet resolution.[1]
- Concentration:
 - H NMR: 10–15 mg in 0.6 mL solvent.[1]
 - C NMR: 40–50 mg in 0.6 mL solvent (essential to resolve low-intensity C-F split signals).
[1]
- Reference: Tetramethylsilane (TMS) at 0.00 ppm.[1]

Synthesis & Impurity Markers

Understanding the synthesis aids in identifying impurities.[1] The compound is typically synthesized via the Williamson ether synthesis:

[1]

Key Impurities to Watch:

- Unreacted 2,4-Difluorophenol: Look for a broad -OH singlet > 5.0 ppm (concentration dependent) and a shift in aromatic protons.[1]
- O-Alkylation vs. C-Alkylation: While rare with simple alkyl halides, check for loss of aromaticity (not expected here).[1]

Nuclear Magnetic Resonance (NMR) Analysis[2][3]

H NMR Spectroscopy (400 MHz,)

The proton spectrum is dominated by the propyl chain's aliphatic signals and the complex splitting of the aromatic protons due to H-F coupling.

Position	Type	Shift (, ppm)	Multiplicity	Integration	Coupling Constants (, Hz)	Assignment Logic
Aliphatic						
3' ()	Methyl	1.05	Triplet (t)	3H		Terminal methyl, typical aliphatic region.[1]
2' ()	Methylene	1.85	Sextet (m)	2H		Shielded by -effect of oxygen.[1]
1' ()	Methylene	3.95	Triplet (t)	2H		Deshielded by direct attachment to Oxygen. [1]
Aromatic						
H-3	Methine	6.80 - 6.85	Multiplet	1H		Shielded by two ortho-Fluorines. [1] "Inside" proton.[1]
H-5	Methine	6.85 - 6.95	Multiplet	1H		Meta to alkoxy, ortho/para to Fluorines. [1]

H-6	Methine	6.90 - 7.00	Multiplet	1H	Ortho to alkoxy group.[1]
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Interpretation Note: The aromatic region (6.8–7.0 ppm) often appears as a complex second-order envelope because the chemical shift differences are small relative to the large H-F coupling constants (

).

C NMR Spectroscopy (100 MHz,)

Carbon-Fluorine coupling is the definitive diagnostic tool here.[1] Expect carbons attached to or near fluorine to appear as doublets or triplets.[1]

Carbon	Shift (, ppm)	Splitting Pattern	Coupling (, Hz)	Structural Insight
C-3'	10.5	Singlet	-	Terminal methyl.
C-2'	22.5	Singlet	-	Central methylene.
C-1'	70.8	Singlet	-	Ether carbon (). [1]
C-3	104.5	Triplet (t)		Between two F atoms; characteristic triplet.
C-5	110.8	Doublet of Doublets (dd)		Ortho to F-4, Para to F-2. [1]
C-6	116.2	Doublet (d)		Ortho to propoxy, meta to F.
C-1	143.5	Doublet/Multiplet		Ipsso to propoxy.
C-4	156.0	Doublet of Doublets		Direct C-F bond (large coupling). [1]
C-2	158.5	Doublet of Doublets		Direct C-F bond (large coupling). [1]

F NMR Spectroscopy

- Signal 1 (F-2):

to

ppm (Multiplet).[\[1\]](#)

- Signal 2 (F-4):

to

ppm (Multiplet).[1]

- Validation: The presence of two distinct signals confirms the asymmetry.[1] If the molecule were 3,5-difluoro (symmetric), only one signal would appear.

Mass Spectrometry (MS) Analysis

Technique: GC-MS (Electron Impact, 70 eV) Molecular Ion (

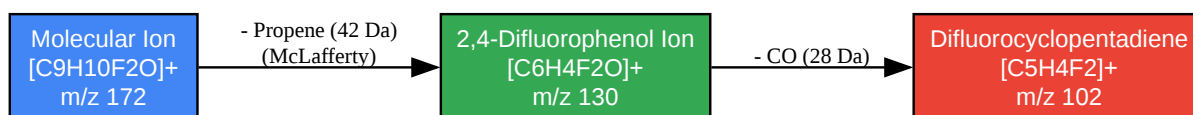
): m/z 172[1]

The fragmentation pattern follows a specific logical decay characteristic of alkyl aryl ethers (McLafferty rearrangement and simple cleavage).[1]

Fragmentation Pathway Logic[1]

- Molecular Ion: m/z 172 (Strong).[1]
- Loss of Propyl Radical ():
Cleavage of the O-C bond is less favorable than the C-C bond beta to the oxygen, but loss of the alkyl chain to form the phenoxy cation is common.[1]
- McLafferty-like Rearrangement ():
Loss of propene () [1] This is the dominant pathway for alkyl aryl ethers with chains [1]
 - Mechanism: Transfer of a -hydrogen from the propyl chain to the oxygen, followed by cleavage.[1]
 - Result: 2,4-Difluorophenol radical cation (m/z 130).[1]
- Loss of CO (

): The phenol ion loses CO to form the difluorocyclopentadiene cation (m/z 102).[1]



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Figure 1: Primary fragmentation pathway for **2,4-Difluoro-1-propoxybenzene** under Electron Impact (EI) ionization.

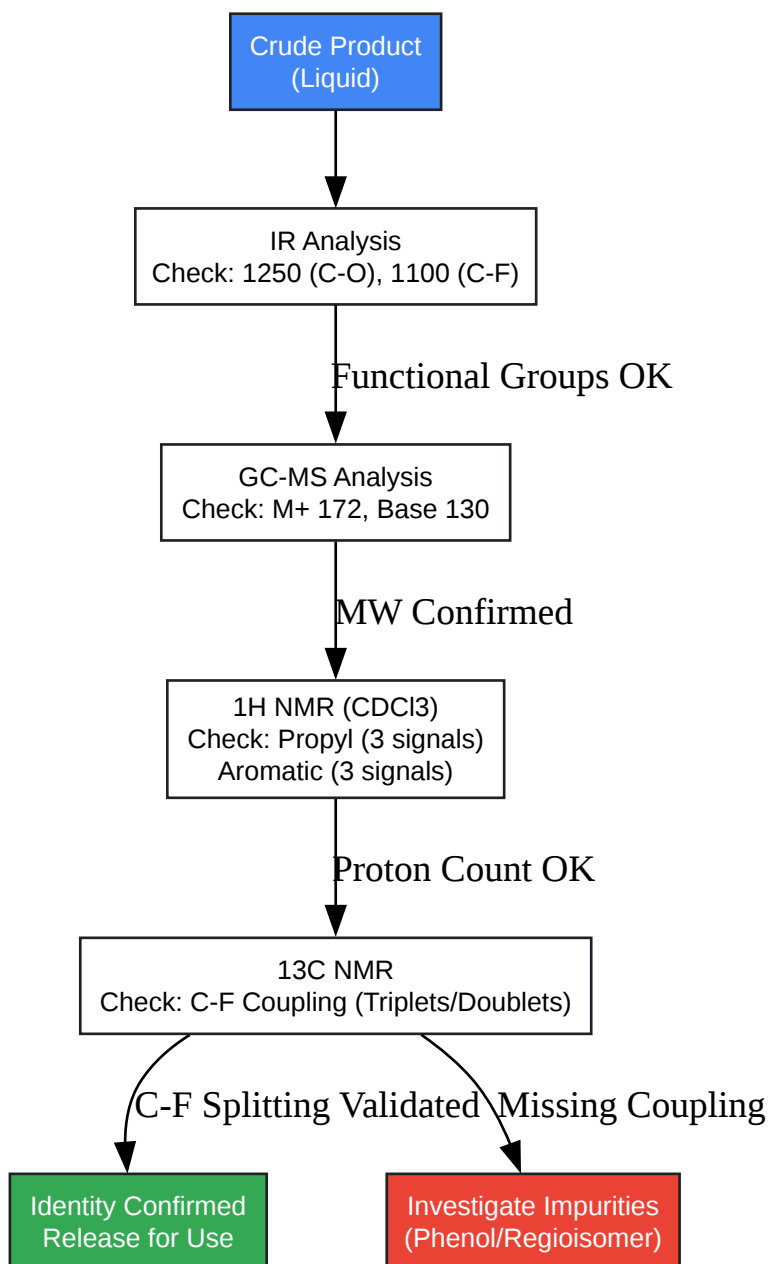
Infrared (IR) Spectroscopy

Mode: ATR (Attenuated Total Reflectance) or Thin Film (Neat).[1]

Wavenumber ()	Intensity	Functional Group Assignment
3050 - 3100	Weak	C-H Stretch (Aromatic)
2870 - 2960	Medium	C-H Stretch (Aliphatic Propyl Chain)
1600 - 1620	Medium	C=C Ring Stretch (Aromatic)
1490 - 1510	Strong	C=C Ring Stretch (Enhanced by F substitution)
1200 - 1250	Strong	C-O-C Asymmetric Stretch (Ether)
1100 - 1150	Very Strong	C-F Stretch (Characteristic broad band)
800 - 850	Strong	C-H Out-of-plane bend (1,2,4-substitution)

Structural Elucidation Workflow

The following diagram illustrates the logical flow for confirming the identity of synthesized **2,4-Difluoro-1-propoxybenzene** using the data above.



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Figure 2: Step-by-step decision tree for spectroscopic validation of the target compound.

References

- National Institute of Standards and Technology (NIST).Mass Spectral Library: Propoxybenzene derivatives and fragmentation patterns.[1] NIST Chemistry WebBook.[1][2] Available at: [\[Link\]](#)
- PubChem.2,4-Difluoro-1-methoxybenzene (Analogous Spectral Data). National Library of Medicine.[1] Available at: [\[Link\]](#)
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for coupling constant verification). Wiley.[1]

Disclaimer: While spectral predictions are based on high-fidelity analog data (2,4-difluoroanisole and propoxybenzene), experimental values may vary slightly due to solvent effects and concentration.[1] Always compare against a certified reference standard for GMP applications.

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Sources

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- 2. Benzene, propoxy- [webbook.nist.gov]
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